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Compound of Interest

Compound Name: Chromozym U

Cat. No.: B12056430

Get Quote

Executive Summary
Chromozym U is a synthetic, chromogenic peptide substrate designed specifically for the

photometric determination of Urokinase-type Plasminogen Activator (uPA) activity. Its utility

spans from basic biochemical characterization to high-throughput screening (HTS) in drug

discovery, particularly within oncology where uPA is a critical driver of metastasis.

This guide moves beyond basic product inserts to provide a deep technical analysis of the

substrate's chemical behavior, kinetic properties, and application in rigorous experimental

workflows. It is intended for researchers requiring high-fidelity data for enzyme kinetics and

inhibitor profiling.

Chemical & Mechanistic Foundations
Structural Identity[1]

Commercial Name: Chromozym U[1]

Chemical Name: Benzoyl-β-alanyl-glycyl-arginine-4-nitroanilide (Bz-β-Ala-Gly-Arg-pNA)[1]

Molecular Formula: C₂₆H₃₄N₈O₆
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Molecular Weight: ~554.6 g/mol (free base)

CAS Number: 52299-14-6 (Generic for Chromozym family; specific salt forms vary)

Design Logic
The tripeptide sequence β-Ala-Gly-Arg is engineered to mimic the specific cleavage site of the

natural substrate, plasminogen.

Arginine (Arg) at P1: Anchors the substrate into the S1 specificity pocket of uPA, forming a

salt bridge with Asp189 at the base of the pocket.

Glycine (Gly) at P2: Provides flexibility, allowing the substrate to adopt the correct

conformation without steric hindrance.

Benzoyl-β-Alanine at P3/P4: Acts as a blocking group to prevent aminopeptidase

degradation and enhances hydrophobic interaction with the enzyme's surface.

The Cleavage Mechanism
The assay relies on the amidolytic activity of uPA. The enzyme hydrolyzes the amide bond

between the C-terminal Arginine and the para-nitroaniline (pNA) chromophore.

Reaction Stoichiometry:

Visualization: Enzymatic Cleavage Mechanism
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Figure 1: The catalytic cycle of Chromozym U hydrolysis by uPA. The release of p-nitroaniline

is the rate-limiting step measured spectrophotometrically.
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Assay Principles & Kinetics
Photometric Detection

Substrate (Intact): Absorption maximum

. Virtually no absorbance at 405 nm.

Product (Free pNA):

. At 405 nm, the extinction coefficient (

) is 10.4 mM⁻¹ cm⁻¹ (or 10.4 L mmol⁻¹ cm⁻¹).

Measurement: The rate of formation of pNA (Yellow) is directly proportional to uPA enzymatic

activity.

Kinetic Parameters
To establish a robust assay, you must determine the Michaelis constant (

) for your specific conditions (buffer, pH, ionic strength).

Typical

for uPA:

.

Working Concentration: To ensure zero-order kinetics (where rate is independent of

substrate concentration), use a substrate concentration

. A typical working concentration is 0.3 mM to 0.6 mM.

Data Summary Table: Kinetic Constants

Parameter Value / Range Notes

Detection Wavelength 405 nm Specific for p-nitroaniline

| Extinction Coeff. (
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) | 10.4 mM⁻¹ cm⁻¹ | Used for Unit calculation | | Typical

(uPA) | ~100 µM | Dependent on ionic strength | | Linearity Range | 0.05 - 0.8 Abs units |
Adhere to Beer-Lambert Law limits | | pH Optimum | 8.2 - 8.8 | Activity drops significantly < pH
7.0 |

Experimental Protocols
Reagent Preparation

Buffer System (Standard): 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 80, pH 8.8.

Why Tween 80? Prevents the enzyme from adsorbing to the plastic walls of the

cuvette/plate.

Why NaCl? Physiological ionic strength is crucial for correct enzyme conformation.

Substrate Stock: Dissolve Chromozym U in deionized water to 4 mM (approx. 2.2 mg/mL).

Stability:[2][3][4] Stable for 2 weeks at 4°C. Do not freeze-thaw repeatedly.

Standard Assay Workflow (Cuvette or Plate)
This protocol describes a continuous kinetic assay (Initial Rate Method).

Equilibration: Pre-warm Buffer and Enzyme solution to 37°C.

Blanking: Set spectrophotometer to zero using a water or buffer blank.

Reaction Mix:

2.80 mL Buffer

0.20 mL Chromozym U Stock (Final conc: ~0.25 mM)

Mix and equilibrate to 37°C.

Initiation: Add 0.10 mL Enzyme Sample (uPA).

Measurement: Record Absorbance (
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) at 405 nm every 30 seconds for 5 minutes.

Calculation: Determine

from the linear portion of the curve.[4]

Visualization: Experimental Workflow
PREPARATION
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Prepare Tris-HCl Buffer pH 8.8

INCUBATION
Mix 2.8mL Buffer + 0.2mL Substrate
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MEASUREMENT
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Figure 2: Step-by-step workflow for the kinetic determination of uPA activity.

Calculation of Activity (Units)
: Total assay volume (e.g., 3.1 mL)

: 10.4 (mM⁻¹ cm⁻¹)
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: Light path (1 cm)

: Sample volume (e.g., 0.1 mL)

Applications in Drug Discovery[7][8]
Chromozym U is the gold standard for screening Serine Protease Inhibitors targeting the

plasminogen activation system. High levels of uPA are associated with tumor invasion and

metastasis.

Inhibitor Screening (IC50 Determination)
Pre-incubation: Incubate uPA with the potential inhibitor for 15 minutes before adding

Chromozym U.

Competition: Add Chromozym U. If the inhibitor binds the active site, hydrolysis will be

retarded.

Readout: A decrease in

compared to the vehicle control indicates inhibition.

Pathway Context
Understanding where uPA fits is vital for interpreting assay results.
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Figure 3: The physiological role of uPA in plasminogen activation and the entry point for the

Chromozym U assay.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

High Background Absorbance
Spontaneous hydrolysis (old

substrate)

Discard stock if A405 > 0.3.

Store powder desiccated.

Non-Linear Kinetics Substrate depletion

Dilute the enzyme sample.

Ensure

< 0.1/min.

Low Activity Incorrect pH or Ionic Strength

Verify pH is 8.8 at 37°C.

Ensure NaCl is present (0.1

M).

Turbidity Protein precipitation
Add 0.01% Tween 80 or BSA

to the buffer.
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Note: For specific batch Certificates of Analysis (CoA) or ISO-certified protocols, always refer to

the manufacturer's documentation provided with the specific lot number.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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